molecular formula C8H17NO6 B084571 N,N-Dimethyl-D-gluconamide CAS No. 13096-65-6

N,N-Dimethyl-D-gluconamide

Cat. No.: B084571
CAS No.: 13096-65-6
M. Wt: 223.22 g/mol
InChI Key: PQMRMTZIBKYCLH-MVIOUDGNSA-N
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Description

N,N-Dimethyl-D-gluconamide is an organic compound with the molecular formula C8H17NO6 It is derived from gluconic acid, where the carboxyl group is converted into an amide group with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-D-gluconamide can be synthesized through the reaction of gluconic acid with dimethylamine. The reaction typically involves the activation of the carboxyl group of gluconic acid, followed by nucleophilic attack by dimethylamine. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, where the dimethylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or other amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N,N-Dimethyl-D-gluconamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: this compound is used in the formulation of surfactants and detergents due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Mechanism of Action

The mechanism by which N,N-Dimethyl-D-gluconamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of microbial cell walls.

Comparison with Similar Compounds

    N,N-Dimethylformamide (DMF): A common solvent with similar amide functionality but different structural properties.

    N,N-Dimethylacetamide (DMA): Another solvent with similar chemical properties but different applications.

    Gluconamide: The parent compound from which N,N-Dimethyl-D-gluconamide is derived.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of gluconic acid and dimethylamine. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N,N-dimethylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO6/c1-9(2)8(15)7(14)6(13)5(12)4(11)3-10/h4-7,10-14H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMRMTZIBKYCLH-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311768
Record name N,N-Dimethyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13096-65-6
Record name N,N-Dimethyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13096-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-D-gluconamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-D-gluconamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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